molecular formula C10H9BrClFO B14056684 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one

1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14056684
M. Wt: 279.53 g/mol
InChI Key: NWGBMZDNNSQZPJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms

Preparation Methods

The synthesis of 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, including halogenation and substitution reactions. One common synthetic route starts with the halogenation of a suitable aromatic precursor to introduce the bromine and fluorine atoms. This is followed by a substitution reaction to attach the chloropropanone moiety. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other halogenated aromatic compounds:

    Similar Compounds: Examples include 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one and 1-(4-Bromo-3-(methyl)phenyl)-3-chloropropan-1-one.

    Uniqueness: The presence of both bromine and fluorine atoms in the same molecule provides unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[4-bromo-3-(fluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c11-9-2-1-7(5-8(9)6-13)10(14)3-4-12/h1-2,5H,3-4,6H2

InChI Key

NWGBMZDNNSQZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)CF)Br

Origin of Product

United States

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